4-Hydroxy-2-methylbut-2-enal

Description

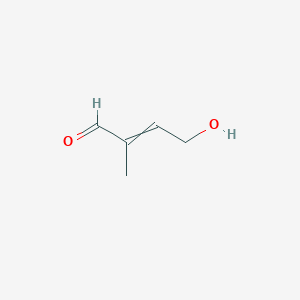

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methylbut-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h2,4,6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHJBJOOADXJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720689 | |

| Record name | 4-Hydroxy-2-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88322-53-6 | |

| Record name | 4-Hydroxy-2-methylbut-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Formation Pathways of 4 Hydroxy 2 Methylbut 2 Enal

Chemical Synthesis Routes

Various laboratory methods have been developed for the synthesis of α,β-unsaturated aldehydes and hydroxyenals. These strategies range from photochemical reactions to classic condensation and organometallic reactions.

Photochemical methods offer a route to activate molecules and initiate unique transformations, including the formation of complex oxygenated compounds.

A patented method describes the preparation of 4-hydroxy-2-methyl-but-2-enal from isoprenol or its esters. wipo.int The process involves the photooxidation of the isoprenol substrate in the presence of a photosensitizer. wipo.int This reaction can optionally be facilitated by a transition metal catalyst. If the photooxidation is performed without a catalyst, the resulting reaction mixture is subsequently treated with a transition metal catalyst to yield the final product. wipo.int This method also allows for the synthesis of related esters and hydroperoxide intermediates, which are valuable in the synthesis of other complex molecules like retinol. wipo.int

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct route to β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated products. iitk.ac.in This two-step sequence is known as an aldol condensation. The reaction is typically catalyzed by a base, which deprotonates the α-hydrogen of one carbonyl compound to form a nucleophilic enolate. iitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of a second molecule.

The synthesis of 4-hydroxy-2-methylbut-2-enal can be conceptually achieved via a crossed aldol condensation. This would involve the reaction between propanal and glycolaldehyde. In this scheme, the enolate of propanal would act as the nucleophile, attacking the carbonyl group of glycolaldehyde. The resulting β-hydroxy aldehyde intermediate would subsequently undergo dehydration (crotonization), often promoted by heat, to yield the conjugated α,β-unsaturated aldehyde, this compound. While this specific reaction is a textbook example of the aldol condensation principle, the self-condensation of propanal is a significant competing reaction that can lower the yield of the desired crossed product. researchgate.net

Table 1: Aldol Condensation Reactants for this compound Synthesis

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Intermediate Product | Final Product |

|---|

Beyond aldol-type reactions, other synthetic methodologies are employed to create hydroxyenals.

One prominent method involves the use of Grignard reagents . A general synthesis for (E)-4-hydroxy-2-alkenals has been demonstrated through the reaction of an organometallic Grignard reagent (alkylmagnesium bromides) with a protected aldehyde, (E)-4-tetrahydropyranyloxy-2-butenal. The Grignard reagent adds to the aldehyde to form a secondary alcohol. Subsequent deprotection of the tetrahydropyranyl (THP) ether group under acidic conditions yields the target 4-hydroxyenal. This approach highlights the utility of protecting groups to prevent side reactions with the hydroxyl moiety.

Another established strategy is the selective oxidation of diols . A suitable precursor diol, such as 2-methyl-2-butene-1,4-diol, could be selectively oxidized. Mild oxidation of the primary allylic alcohol at the C1 position to an aldehyde, while leaving the primary alcohol at the C4 position untouched, would yield this compound. Reagents like pyridinium (B92312) chlorochromate (PCC) or conditions used in a Swern oxidation are often employed for such selective transformations of allylic alcohols.

Aldol Condensation and Crotonization Pathways leading to α,β-Unsaturated Aldehydes

Environmental Formation Pathways

This compound is not only a synthetic target but is also formed naturally in the environment through the atmospheric processing of biogenic emissions.

This compound is a recognized product of the atmospheric oxidation of isoprene (B109036) (C₅H₈), the most abundant non-methane hydrocarbon emitted by terrestrial vegetation. The formation process is initiated by the reaction of isoprene with hydroxyl radicals (•OH), a dominant oxidant in the daytime troposphere.

The detailed mechanism proceeds through the following key steps:

OH Addition: A hydroxyl radical adds to one of the double bonds of the isoprene molecule, forming a hydroxyalkyl radical.

O₂ Addition: Molecular oxygen (O₂) rapidly adds to the radical, creating an isoprene hydroxy peroxy radical (ISOPOO•).

Radical Isomerization: The subsequent fate of the ISOPOO• radical is complex. One important pathway involves the formation of δ-hydroxyalkenyloxy radicals. These radicals can then undergo a 1,5-hydrogen shift isomerization.

Final Product Formation: Following the isomerization, the resulting α-hydroxy organic radical reacts with O₂ to eliminate a hydroperoxyl radical (HO₂) and form the stable C5 hydroxycarbonyl (B1239141) product, 4-hydroxy-2-methyl-but-2-enal.

This compound is considered an early-generation oxidation product and its formation has been observed in various laboratory and field studies investigating isoprene chemistry.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₅H₈O₂ |

| Isoprenol | 2-Methyl-3-buten-2-ol | C₅H₁₀O |

| Retinol | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-ol | C₂₀H₃₀O |

| Propanal | Propanal | C₃H₆O |

| Glycolaldehyde | 2-Hydroxyethanal | C₂H₄O₂ |

| Grignard Reagent (general) | Alkylmagnesium halide | RMgX |

| (E)-4-tetrahydropyranyloxy-2-butenal | (E)-4-(oxan-2-yloxy)but-2-enal | C₉H₁₄O₃ |

| 2-methyl-2-butene-1,4-diol | 2-methylbut-2-ene-1,4-diol | C₅H₁₀O₂ |

| Pyridinium chlorochromate (PCC) | Pyridinium chlorochromate(VI) | C₅H₆ClCrO₃N |

| Isoprene | 2-Methyl-1,3-butadiene | C₅H₈ |

Atmospheric Oxidation of Biogenic Volatile Organic Compounds (BVOCs)

Isoprene Photooxidation Products

This compound is recognized as a substantial first-generation product resulting from the degradation of isoprene initiated by hydroxyl (OH) radicals. researchgate.net The atmospheric photooxidation of isoprene, particularly in the presence of nitrogen oxides (NOx), leads to the formation of this unsaturated hydroxycarbonyl. researchgate.netnih.gov

Experimental studies have demonstrated that the collective molar yield of this compound and its isomer, 4-hydroxy-3-methyl-but-2-enal, is approximately 15-20% from the OH-initiated oxidation of isoprene under high-NOx conditions. researchgate.net The formation of these methyl-hydroxy-butenals (MHBs) is a known pathway included in established atmospheric chemistry models like the Master Chemical Mechanism (MCM). nih.gov In environments with low NOx concentrations, the formation of this compound is also possible through alternative pathways, such as the reaction of isoprene-derived hydroperoxides (ROOH) with OH radicals or the self-reaction of peroxy radicals (RO₂ + RO₂). nih.gov

A specific synthetic method involves the photooxidation of isoprenol, an isoprene derivative, in the presence of a photosensitizer to prepare 4-hydroxy-2-methyl-but-2-enal. wipo.intwipo.int Furthermore, theoretical studies indicate that the reaction of a specific isomerized radical with molecular oxygen (O₂) can directly lead to the formation of (2Z)-4-hydroxy-2-methylbut-2-enal. copernicus.org

| Product | Precursor | Reaction Condition | Reported Molar Yield (%) | Source |

|---|---|---|---|---|

| 4-hydroxy-2-methyl-but-2-enal & 4-hydroxy-3-methyl-but-2-enal (collective) | Isoprene | OH-initiated degradation in the presence of NOx | ~15-20% | researchgate.net |

Radical-Mediated Isomerization and Decomposition Mechanisms

The formation of this compound from isoprene is governed by complex radical-mediated mechanisms, including isomerization and decomposition steps. The initial step involves the addition of an OH radical to isoprene, which, after the addition of O₂, produces a variety of isoprene peroxy radical (ISOPOO·) isomers. nih.govmdpi.com

In high-NOx environments, these peroxy radicals react with nitric oxide (NO) to form alkoxy radicals (RO·). Subsequent intramolecular hydrogen-shift (H-shift) reactions within these alkoxy radicals can lead to the formation of methyl-hydroxy-butenals. nih.gov

Under low-NOx conditions, unimolecular isomerization of the peroxy radicals becomes a competitive pathway. mdpi.com Theoretical and experimental studies highlight the importance of the 1,6-H shift in specific Z-δ-OH peroxy radical isomers. mdpi.comcopernicus.org This isomerization produces a hydroxy hydroperoxyalkenyl radical, which can then react with O₂ to generate photolabile hydroperoxyl-methylbutenals (HPALDs). mdpi.com The subsequent photolysis of these HPALD intermediates is a key step that can yield this compound. copernicus.org The rate of this 1,6-H shift isomerization has been experimentally determined, and it is estimated that this pathway accounts for 8–11% of isoprene peroxy radical reactions globally, with this figure rising to 20% in tropical regions. mdpi.comrsc.org

| Reaction Step/Intermediate | Description | Relevance | Source |

|---|---|---|---|

| Isoprene Peroxy Radicals (ISOPOO·) | Formed from the addition of OH and then O₂ to isoprene. Exist as multiple isomers. | Initial key radicals in the oxidation chain. | nih.govmdpi.com |

| Alkoxy Radicals (RO·) | Formed from the reaction of ISOPOO· with NO in high-NOx environments. | Undergo H-shift reactions to form methyl-hydroxy-butenals. | nih.gov |

| 1,6-H Shift Isomerization | Unimolecular reaction of Z-δ-OH peroxy radical isomers, competitive in low-NOx conditions. | Forms hydroxy hydroperoxyalkenyl radicals, precursors to HPALDs. | mdpi.comcopernicus.org |

| Hydroperoxyl-methylbutenals (HPALDs) | Products of the 1,6-H shift pathway. They are photolabile. | Photolysis of HPALDs leads to the formation of this compound. | mdpi.comcopernicus.org |

Formation as a Product of Complex Organic Reactions in Environmental Matrices

Beyond gas-phase atmospheric chemistry, this compound and its derivatives have been identified as products of complex reactions in other environmental compartments, such as aqueous solutions and aerosols.

Studies on the transformation of isoprene coupled with the auto-oxidation of S(IV) in aqueous solutions have indicated the formation of organosulfate derivatives. semanticscholar.org Specifically, electrospray ionization mass spectrometry has identified sulphuric acid mono-(4-hydroxy-2-methyl-but-2-enyl) ester in post-reaction mixtures. The presence of this ester strongly implies the antecedent formation of its parent alcohol, this compound, within these complex aqueous-phase reactions. semanticscholar.org

Similarly, research into secondary organic aerosol (SOA) formation from isoprene ozonolysis in the presence of acidic aerosols has proposed the existence of sulfate (B86663) esters of this compound. noaa.gov The identification of parent ions whose mass-to-charge ratio and fragmentation patterns are compatible with these structures suggests that this compound is formed and subsequently reacts within the aerosol phase, contributing to the chemical complexity of atmospheric particulate matter. noaa.gov

Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 2 Methylbut 2 Enal

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System

The electronic nature of the α,β-unsaturated carbonyl system in 4-hydroxy-2-methylbut-2-enal is characterized by a polarization of the electron density. The electron-withdrawing effect of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack, while the carbonyl carbon itself is also an electrophilic center. ncert.nic.in

Due to the electrophilic nature of the β-carbon, this compound can undergo conjugate addition reactions, also known as Michael additions. In these reactions, a nucleophile adds to the carbon-carbon double bond. For instance, organolithium reagents have been shown to add in a conjugate fashion to unprotected this compound. researchgate.net This type of reaction is a common strategy in organic synthesis for the formation of carbon-carbon bonds.

The reaction with cysteine, an amino acid containing a thiol group, demonstrates the susceptibility of α,β-unsaturated aldehydes to nucleophilic addition. researchgate.net Depending on the pH, the reaction can proceed via different pathways, highlighting the influence of reaction conditions on the outcome. researchgate.net

The aldehyde group in this compound is a site of significant reactivity. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. ncert.nic.in

Key reactions involving the aldehyde functionality include:

Reduction to alcohols: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inrsc.org

Addition of Grignard reagents: Reaction with organometallic reagents such as Grignard reagents (e.g., MeMgI) leads to the formation of secondary alcohols.

Formation of imines and related derivatives: The aldehyde reacts with ammonia (B1221849) and its derivatives (H₂N-Z) in a reversible, acid-catalyzed reaction to form imines (Schiff bases) and other C=N-Z derivatives. This reaction typically involves the dehydration of an intermediate. ncert.nic.in

Aldol (B89426) reactions: In the presence of a base, the aldehyde can potentially act as an electrophile in aldol reactions with enolates. newswise.com

The reactivity of the aldehyde can be influenced by the electronic properties of the rest of the molecule. For example, resonance effects can alter the electrophilicity of the carbonyl carbon. ncert.nic.in

Conjugate (1,4) Nucleophilic Addition Reactions

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound can participate in a range of reactions typical for alcohols.

Protection: The hydroxyl group can be protected to prevent it from interfering with reactions at other sites in the molecule. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBS).

Mitsunobu Reaction: The hydroxyl group can act as a nucleophile in the Mitsunobu reaction, allowing for its O-functionalization under mild conditions. beilstein-journals.org This reaction is valuable for creating complex ethers. beilstein-journals.org

Oxidation: While the aldehyde is more readily oxidized, the primary alcohol can also be oxidized to a carboxylic acid under appropriate conditions.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a hydroxyl group and an aldehyde in the same molecule allows for the possibility of intramolecular reactions.

Cyclization: Intramolecular cyclization can lead to the formation of cyclic hemiacetals or other heterocyclic structures. For instance, intramolecular ketene (B1206846) trapping of related enamine-dioxinones can lead to pyridinones. organic-chemistry.org The Prins cyclization, which involves the reaction of an aldehyde with an alkene, is another pathway that can lead to the formation of tetrahydropyran (B127337) rings from similar structures. beilstein-journals.org

Rearrangements: Under certain conditions, rearrangements can occur. For example, the benzilic acid rearrangement converts 1,2-diketones to α-hydroxy carboxylic acids in the presence of a strong base, illustrating a type of rearrangement that can happen in related carbonyl compounds. msuniv.ac.in

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound are key transformations, both in synthetic chemistry and in atmospheric processes.

This compound is a product of the atmospheric oxidation of isoprene (B109036). nih.govnoaa.gov As an unsaturated compound, it is susceptible to further oxidation in the troposphere, primarily through reactions with ozone (O₃) and hydroxyl radicals (•OH). researchgate.net

Ozonolysis: The reaction with ozone proceeds via the addition of ozone to the carbon-carbon double bond, forming a primary ozonide which then decomposes. This process is a significant source of atmospheric radicals. researchgate.net The ozonolysis of α,β-unsaturated carbonyls can be influenced by the substituents on the double bond. copernicus.org

Hydroxyl Radical Reactions: The hydroxyl radical is a highly reactive species in the atmosphere that can react with this compound. hydrogenlink.comrsc.org The reaction can proceed via addition of the •OH radical to the double bond or by abstraction of a hydrogen atom from the molecule. researchgate.net These reactions contribute to the formation of secondary organic aerosols (SOA). nsf.gov The rate of these reactions is crucial for understanding the atmospheric lifetime and impact of this compound. copernicus.org

Interactive Data Tables

Compound Information

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | This compound | C₅H₈O₂ | 100.12 |

| Isoprene | 2-methylbuta-1,3-diene | C₅H₈ | 68.12 |

| Cysteine | (2R)-2-amino-3-sulfanylpropanoic acid | C₃H₇NO₂S | 121.16 |

| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ | 37.83 |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH₄ | 37.95 |

| Ozone | Trioxygen | O₃ | 48.00 |

| Hydroxyl radical | Hydroxidanyl | HO• | 17.01 |

| MeMgI | Iodomethylmagnesium | CH₃IMg | 142.24 |

| tert-Butyldiphenylsilyl chloride | tert-Butyl(chloro)diphenylsilane | C₁₆H₁₉ClSi | 274.86 |

| tert-Butyldimethylsilyl trifluoromethanesulfonate | tert-Butyl(dimethyl)silyl trifluoromethanesulfonate | C₇H₁₅F₃O₃SSi | 264.34 |

Reaction Types of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| α,β-Unsaturated System | Conjugate (1,4) Addition | Organolithium reagents, Thiols (e.g., Cysteine) | Saturated carbonyls, Thioethers |

| Aldehyde | Nucleophilic Addition | Grignard reagents (e.g., MeMgI) | Secondary alcohols |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary alcohols |

| Aldehyde | Imine Formation | H₂N-Z, Acid catalyst | Imines (Schiff bases) |

| Hydroxyl | Protection | TBDPSCl, TBSOTf | Silyl ethers |

| Hydroxyl | Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate | Ethers |

| Alkene | Ozonolysis | O₃ | Carbonyl fragments, Radicals |

| Alkene/Molecule | •OH Radical Reaction | •OH | Oxidized products, SOA precursors |

Catalytic and Enzymatic Reduction and Oxidation Pathways

The chemical behavior of this compound is dictated by its three key functional groups: a primary alcohol, a conjugated carbon-carbon double bond, and an aldehyde. These sites allow for a variety of catalytic and enzymatic reduction and oxidation reactions, enabling the synthesis of a range of valuable chemical entities.

Catalytic Reduction Pathways

The reduction of this compound can proceed via several catalytic routes, targeting either the aldehyde group, the carbon-carbon double bond, or both. The selectivity of these reactions is highly dependent on the choice of catalyst and reaction conditions.

One common approach for the selective reduction of the aldehyde group in α,β-unsaturated aldehydes is the use of sodium borohydride (NaBH₄), often in the presence of a Lewis acid promoter such as cerium(III) chloride (CeCl₃). For instance, a derivative of this compound, namely 4-(1,4-dihydro-2-hydroxy-1,4-dioxonaphthalen-3-yl)-2-methylbut-2-enal, has been successfully reduced to its corresponding alcohol using NaBH₄ and CeCl₃·7H₂O in methanol (B129727) at room temperature. rsc.org This method, known as the Luche reduction, is well-regarded for its chemoselectivity in reducing aldehydes while preserving other reducible functional groups.

For the complete saturation of both the aldehyde and the carbon-carbon double bond to yield 2-Methyl-1,4-butanediol, catalytic hydrogenation is typically employed. Various heterogeneous catalysts can be utilized for this transformation, with the choice of catalyst influencing the reaction efficiency and product distribution. While specific data for this compound is not extensively documented in readily available literature, analogous hydrogenations of α,β-unsaturated aldehydes provide insight into the potential catalysts and conditions. For example, the hydrogenation of but-2-enal has been studied with supported gold catalysts, which have shown selectivity towards the formation of the unsaturated alcohol, but-2-en-1-ol, over the saturated aldehyde. researchgate.net The use of bimetallic catalysts, such as platinum and ruthenium supported on γ-alumina, has been reported for the hydrogenation of similar hydroxyaldehydes to their corresponding diols. google.com

Below is a table summarizing catalytic reduction pathways for compounds analogous to this compound, illustrating the types of catalysts and potential products.

| Substrate | Catalyst System | Product(s) | Reference |

| 4-(1,4-dihydro-2-hydroxy-1,4-dioxonaphthalen-3-yl)-2-methylbut-2-enal | NaBH₄, CeCl₃·7H₂O | (E)-2-hydroxy-3-(4-hydroxy-3-methylbut-2-enyl)naphthalene-1,4-dione | rsc.org |

| Aqueous mixture of 4-hydroxybutanal and 3-hydroxy-2-methylpropanal | Platinum and Ruthenium on γ-alumina | 1,4-butanediol and 2-methyl-1,3-propanediol | google.com |

| But-2-enal | Au/ZnO | But-2-en-1-ol, Butanal | researchgate.net |

Enzymatic Reduction Pathways

Biocatalytic reductions offer a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are a key class of enzymes capable of catalyzing the reduction of aldehydes to alcohols. organic-chemistry.orgiijls.com Human alcohol dehydrogenases, specifically Class I and II isozymes, have been shown to effectively reduce various 4-hydroxyalkenals. nih.gov The Class II enzyme, in particular, exhibits high catalytic efficiency for these substrates. nih.gov This suggests that ADHs are promising biocatalysts for the reduction of the aldehyde functionality in this compound.

An engineered alcohol dehydrogenase from the hyperthermophilic archaeon Thermococcus kodakarensis has demonstrated the ability to reduce 2-methylbut-2-enal, a close structural analog of this compound. researchgate.net This highlights the potential for using engineered enzymes to achieve specific and efficient reductions. Furthermore, the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (IspH) acts on a structurally similar substrate within the non-mevalonate pathway of isoprenoid biosynthesis, indicating the existence of enzymes that can recognize and transform this molecular scaffold. ebi.ac.ukwikipedia.org

The following table provides examples of enzymatic reductions of related α,β-unsaturated aldehydes.

| Enzyme Class/Specific Enzyme | Substrate(s) | Product(s) | Reference |

| Human Alcohol Dehydrogenase (Class I and II) | 4-Hydroxyalkenals (C5-C15) | Corresponding 1,4-dihydroxyalkenes | nih.gov |

| Alcohol Dehydrogenase from Thermococcus kodakarensis (engineered) | 2-Methylbut-2-enal | 2-Methylbut-2-en-1-ol | researchgate.net |

| Alcohol Dehydrogenases (general) | Aldehydes, Ketones | Primary and Secondary Alcohols | organic-chemistry.org |

Catalytic and Enzymatic Oxidation Pathways

Oxidation of this compound can selectively target either the aldehyde or the primary alcohol group, depending on the chosen oxidant and reaction conditions.

Vigorous oxidation would be expected to convert both the aldehyde and alcohol functionalities. However, selective oxidation of the aldehyde group to a carboxylic acid is a common transformation. The existence of (2E)-4-hydroxy-2-methylbut-2-enoic acid as a commercially available compound confirms that this oxidation is a feasible and established process. While specific reagents for this direct transformation of this compound are not detailed in the surveyed literature, general methods for oxidizing aldehydes, such as the use of pyridinium (B92312) chlorochromate (PCC), are well-known, although harsher conditions may also oxidize the alcohol. google.comthieme-connect.de Milder, more selective methods are often preferred in modern organic synthesis.

The selective oxidation of the primary alcohol in this compound to an aldehyde would yield 2-methyl-4-oxobut-2-enal. This transformation can be challenging due to the presence of the already existing aldehyde. However, enzymatic systems can offer the required selectivity. For instance, human alcohol dehydrogenases have been shown to catalyze the oxidation of the 4-hydroxy group in 4-hydroxyalkenals. nih.gov

The table below summarizes potential oxidation products of this compound and related enzymatic activities.

| Target Functional Group | Potential Product | Relevant Reagent/Enzyme System | Reference |

| Aldehyde | (2E)-4-hydroxy-2-methylbut-2-enoic acid | General aldehyde oxidizing agents | |

| Primary Alcohol | 2-methyl-4-oxobut-2-enal | Human Alcohol Dehydrogenase (on related substrates) | nih.gov |

Analytical and Spectroscopic Characterization of 4 Hydroxy 2 Methylbut 2 Enal

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to isolating 4-Hydroxy-2-methylbut-2-enal from complex mixtures, enabling accurate characterization and quantification. Both gas and liquid chromatography have been effectively applied.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.

Research has demonstrated the use of GC-MS for the analysis of samples containing 4-hydroxy-2-methyl-but-2-enal. copernicus.org In one application, an Agilent GC (7890B) coupled to a quadrupole mass spectrometer (5977B) was used. copernicus.org Compounds were separated on a 60-meter RTx-5MS column with a 0.25 µm film thickness. copernicus.org The injector was operated in splitless mode at 270°C, and the oven temperature was programmed to start at 84°C. copernicus.org For the analysis of similar short-chain aldehydes, such as 3-methylbut-2-enal, a DB-WAX column has been utilized with a temperature program starting at 40°C and ramping up to 200°C. jmb.or.kr

Table 1: Examples of GC Conditions for the Analysis of this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Parameter | Study 1 (Jaoui et al., 2021) copernicus.org | Study 2 (Cui et al., 2018) jmb.or.kr |

|---|---|---|

| Analyte(s) | Includes 4-hydroxy-2-methyl-but-2-enal | Volatiles including 3-Methylbut-2-enal |

| Technique | GC-MS | GC-MS |

| Column | RTx-5MS (60 m x 0.25 mm i.d., 0.25 µm) | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm) |

| Injector Temp. | 270°C | 230°C |

| Oven Program | Initial temperature of 84°C | 40°C for 6 min, then ramp 4°C/min to 200°C, hold for 5 min |

| Carrier Gas | Helium | Helium (0.8 mL/min) |

| Detector | Quadrupole Mass Spectrometer (5977B) | Mass Spectrometer (5975C) |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar and thermally labile compounds that are not easily volatilized for GC analysis. For this compound, reverse-phase HPLC is the most common approach.

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution variant of HPLC, has been successfully used for the separation of isoprene (B109036) oxidation products, including this compound. noaa.gov One method employed a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm particle size) with a mobile phase gradient of methanol (B129727) and high-purity water containing 0.1% acetic acid. noaa.gov For general analysis of aldehydes, C18 columns are widely used. hitachi-hightech.comsielc.com The mobile phase typically consists of an acetonitrile (B52724) and water mixture. hitachi-hightech.com For applications requiring mass spectrometry detection, volatile modifiers like formic acid are used to adjust the pH instead of non-volatile acids like phosphoric acid. sielc.com

Table 2: HPLC Conditions for Separation of this compound and Derivatized Aldehydes This table is interactive. You can sort and filter the data.

| Parameter | Study 1 (Ciobanu et al., 2019) noaa.gov | Study 2 (Hitachi High-Tech) hitachi-hightech.com |

|---|---|---|

| Analyte | This compound | DNPH-derivatized aldehydes |

| Technique | UPLC-MS | HPLC-DAD |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm) | HITACHI LaChrom C18 (5 µm) |

| Mobile Phase | Methanol / Water + 0.1% Acetic Acid | Acetonitrile / Water (60/40, v/v) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | ESI-HR-QTOFMS | Diode Array Detector (DAD) at 360 nm |

Gas Chromatography (GC) Applications

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable detector for both GC and HPLC as it provides molecular weight information and structural details, which are crucial for unambiguous compound identification.

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar, large, and thermally fragile molecules, making it the preferred method for LC-MS analysis of this compound. noaa.gov ESI generates ions directly from a liquid solution, allowing for seamless coupling with HPLC. researchgate.net In studies of isoprene ozonolysis products, Ultra-Performance Liquid Chromatography coupled with ESI High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI-HR-QTOFMS) was used to characterize organosulfate derivatives of compounds including this compound. noaa.gov This technique provides highly accurate mass measurements, facilitating the determination of elemental compositions. noaa.gov ESI can be operated in either positive or negative ion mode to optimize sensitivity for different analytes. und.edu

Tandem Mass Spectrometry (MS/MS or MS²) adds another layer of specificity and structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation pattern is often unique to a specific molecule, acting as a structural fingerprint.

High-resolution tandem mass spectra have been used to gain structural information on isoprene oxidation products. noaa.gov For instance, the MS2 spectrum of an ion related to a sulfated adduct of this compound showed characteristic fragmentation, including the loss of formaldehyde, which aids in confirming the proposed structure. noaa.gov The selectivity of LC-MS/MS is particularly valuable for quantifying analytes in complex matrices, such as food or biological samples, by minimizing interference from other co-eluting compounds. researchgate.net

To improve the detection of carbonyl compounds like this compound, especially by HPLC with UV-Vis detection, a derivatization strategy is often employed. The most common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net

This acid-catalyzed addition-elimination reaction converts the carbonyl group into a stable 2,4-dinitrophenylhydrazone. researchgate.net The resulting derivative has two key advantages: it is less volatile and, more importantly, it contains a strong chromophore (the dinitrophenyl group) that absorbs UV light intensely around 360 nm. hitachi-hightech.comresearchgate.net This significantly enhances detection sensitivity compared to the underivatized aldehyde, which has a weak UV absorbance. researchgate.net The DNPH derivatization is a standard and widely used analytical method for quantifying aldehydes in various samples, including ambient air. hitachi-hightech.com

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylbut-2-enal |

| 2,4-Dinitrophenylhydrazine (DNPH) |

| Acetonitrile |

| Methanol |

| Acetic Acid |

| Formic Acid |

| Phosphoric Acid |

| Helium |

Computational and Theoretical Studies of 4 Hydroxy 2 Methylbut 2 Enal

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and understanding the electronic nature of 4-hydroxy-2-methylbut-2-enal. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to predict its molecular geometry, including bond lengths, bond angles, and dihedral angles. For instance, studies on a broad range of acyclic carbonyls and alcohols utilize the MP2/6-31G† level of theory for geometry optimization to find the most stable conformers. acs.orguis.edu.co For molecules containing both hydroxyl and carbonyl groups, these calculations are crucial for identifying potential intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation and stability. acs.orguis.edu.co

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31*G or 6-311++G(d,p)), are also used to investigate the electronic properties. redalyc.orgamazonaws.com These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the magnitude and direction of the molecular dipole moment. This information is vital for predicting the molecule's reactivity and spectroscopic characteristics. Basic molecular properties computed for this compound are summarized in the table below.

| Property | Value | Source (Computed by) |

|---|---|---|

| Molecular Formula | C₅H₈O₂ | PubChem |

| Molecular Weight | 100.12 g/mol | PubChem 2.1 |

| Exact Mass | 100.052429494 Da | PubChem 2.1 |

| XLogP3-AA (LogP) | -0.3 | Cactvs 3.4.6.11 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |

| Polar Surface Area | 37.3 Ų | Cactvs 3.4.6.11 |

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the complex reaction mechanisms involving this compound, especially in the context of atmospheric chemistry. The compound is a known first-generation product of the photooxidation of isoprene (B109036), the most abundant non-methane volatile organic compound in the atmosphere. nsf.govcopernicus.orgacs.org

Atmospheric chemistry models, such as the Master Chemical Mechanism (MCM), incorporate pathways determined from computational studies. copernicus.org The formation of this compound (designated as HC4CCHO in the MCM) is understood to proceed from the OH-initiated oxidation of isoprene. copernicus.org This leads to the formation of isomeric hydroxyl-substituted peroxy radicals (RO₂). Subsequent reactions form δ-hydroxyalkenyloxy radicals (such as ISOPCO). copernicus.org Computational studies have shown that these alkoxy radicals can undergo a 1,5-H atom shift isomerization, a pathway where a hydrogen atom from the hydroxyl group is transferred to the radical center. copernicus.orgresearchgate.net This is followed by the reaction of the resulting α-hydroxy organic radical with molecular oxygen to yield this compound. copernicus.org

Furthermore, computational methods are used to explore the subsequent atmospheric fate of this compound. Quantum chemical calculations have confirmed the feasibility of further H-shift pathways in its subsequent oxidation products, leading to the rapid formation of highly oxidized molecules (HOMs) and secondary organic aerosol (SOA) precursors, such as methyltartaric acid. nih.gov DFT calculations have also been applied to analyze the reaction pathways for the hydrolysis of related isoprene-derived epoxides, which are formed in parallel to compounds like this compound. amazonaws.com

Prediction of Thermochemical Properties and Reaction Energetics

The prediction of accurate thermochemical properties, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), is crucial for understanding the stability and reaction energetics of this compound. High-level ab initio methods are employed for this purpose, as experimental data for such reactive intermediates are often unavailable. acs.org

A comprehensive study on a series of 57 acyclic compounds, including isomers and molecules structurally related to this compound, utilized the CBS-Q multilevel procedure and statistical thermodynamics to generate reliable thermochemical data. acs.orguis.edu.co Standard heats of formation were calculated using the atomization reaction framework. acs.org These computational approaches can achieve high accuracy, often comparable to experimental measurements. acs.org

A significant outcome of such computational work is the development and expansion of Benson's Group Additivity Values (GAVs). acs.org By performing linear regression on the theoretically calculated thermochemical properties of a large set of base molecules, previously unknown GAVs can be derived. acs.orguis.edu.co For a molecule like this compound, this requires GAVs for groups such as [C-(Cd)(C)(H)(O)] and [Cd-(C)(CHO)]. Crucially, these studies have shown the necessity of including corrections for non-next-neighbor interactions, such as those arising from internal hydrogen bonds between the hydroxyl and carbonyl groups, to achieve high precision. acs.orguis.edu.co The table below shows examples of thermochemical properties calculated for a closely related isomer, demonstrating the type of data generated through these computational methods.

| Thermochemical Property | Calculated Value | Units |

|---|---|---|

| Standard Heat of Formation (ΔfH°₂₉₈) | -66.52 | kcal/mol |

| Standard Entropy (S°₂₉₈) | 89.65 | cal/(mol·K) |

| Heat Capacity (Cp) at 300 K | 32.06 | cal/(mol·K) |

| Heat Capacity (Cp) at 500 K | 42.74 | cal/(mol·K) |

| Heat Capacity (Cp) at 1000 K | 58.15 | cal/(mol·K) |

Structure-Reactivity Relationship Analysis

Computational studies are key to establishing structure-reactivity relationships for this compound. By analyzing the molecular structure and electronic properties (Section 6.1) in conjunction with reaction mechanisms (Section 6.2), a coherent picture of its reactivity emerges.

The molecule's reactivity is governed by its three functional groups: the aldehyde, the carbon-carbon double bond, and the primary hydroxyl group. The conjugated system of the α,β-unsaturated aldehyde delocalizes π-electrons, influencing the reactivity at both the carbonyl carbon and the β-carbon. The presence of a methyl group on the double bond sterically and electronically modulates the susceptibility of the alkene to attack by atmospheric oxidants like OH radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃).

Computational models of isoprene oxidation show that the presence and position of the hydroxyl group are critical in directing intramolecular reactions. copernicus.org The 1,5-H shift that leads to the formation of this compound is a direct consequence of the hydroxyl group's location, enabling a low-energy six-membered ring transition state. copernicus.orgresearchgate.net This is a prime example of how the molecule's initial structure dictates its formation pathway.

Molecular Modeling of Interactions with Catalytic Systems

While specific molecular modeling studies focusing on the interaction of this compound with catalysts are not prominent in the literature, the principles of such investigations are well-established for structurally similar compounds. Computational modeling is a powerful tool for understanding heterogeneous and homogeneous catalysis at a molecular level.

For related α,β-unsaturated aldehydes and alcohols, molecular modeling is used to investigate catalytic processes like hydrogenation, oxidation, and condensation. These studies often employ DFT calculations to model the interaction between the reactant molecule and a catalytic surface (e.g., a metal cluster like Pd or Ru, or a metal oxide like VPO). researchgate.netrushim.ru

The typical workflow involves:

Modeling Adsorption: Calculating the adsorption energy and geometry of this compound on the catalyst's active sites. This reveals how the molecule binds, for instance, whether it coordinates through the C=O group, the C=C bond, or the hydroxyl group.

Mapping Reaction Pathways: Identifying transition states and calculating activation energy barriers for different reaction steps. For example, in a hydrogenation reaction, modeling could compare the energetics of 1,4-addition (hydrogenating the C=C bond) versus 1,2-addition (reducing the aldehyde to an alcohol).

Understanding Selectivity: By comparing the energy barriers for different competing reaction pathways, computational models can help explain and predict the selectivity of a catalyst towards a desired product. For instance, in the hydrogenation of an unsaturated aldehyde, modeling can help design catalysts that selectively reduce the C=C bond while preserving the aldehyde functionality, or vice versa.

Studies on the aldol (B89426) condensation of smaller aldehydes and ketones over solid acid-base catalysts like vanadium phosphate (B84403) have highlighted the importance of surface properties, which can be investigated in detail using computational models. researchgate.net Similarly, the mechanisms of asymmetric hydrogenation of unsaturated alcohols using chiral Rhodium and Ruthenium catalysts have been extensively studied through computational modeling, providing insights into the origin of enantioselectivity. rushim.ru These approaches are directly applicable to understanding the potential catalytic transformations of this compound.

Future Directions and Emerging Research Avenues for 4 Hydroxy 2 Methylbut 2 Enal

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 4-Hydroxy-2-methylbut-2-enal is a significant area of future research. Traditional chemical syntheses often rely on harsh reaction conditions and potentially hazardous reagents. nih.gov In contrast, emerging research focuses on green chemistry principles to create more sustainable synthetic pathways.

Future efforts will likely concentrate on the advancement of biocatalytic and chemoenzymatic methods. researchgate.netucl.ac.ukmdpi.com Biocatalysis, which utilizes enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. ucl.ac.uk Researchers are exploring the use of engineered enzymes, such as ene-reductases and aldolases, to produce enantiomerically pure forms of this compound and its derivatives. d-nb.infocsic.es Chemoenzymatic approaches, which combine the strengths of both chemical and enzymatic catalysts, are also gaining traction as they can offer novel and efficient routes to complex molecules. mdpi.combeilstein-journals.org These methods have the potential to significantly reduce waste and energy consumption compared to traditional synthetic routes. rsc.org

Furthermore, the exploration of novel catalytic systems, such as those involving microwave irradiation in conjunction with green catalysts, is another promising avenue. nih.gov The development of flow chemistry techniques for the synthesis of this and related compounds is also anticipated, which could lead to safer and more scalable production processes. acs.org

Advanced Understanding of Atmospheric Chemistry and Environmental Fate Modeling

This compound is recognized as a significant product of the atmospheric oxidation of isoprene (B109036), a major biogenic volatile organic compound. copernicus.orgnsf.gov Consequently, a deeper understanding of its atmospheric chemistry is crucial for accurate climate and air quality modeling.

Future research will focus on elucidating the detailed mechanisms of its atmospheric degradation. This includes its reactions with key atmospheric oxidants like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). copernicus.orgcopernicus.org A key area of investigation is its role in the formation of secondary organic aerosols (SOA), which have significant impacts on climate and human health. nsf.govcopernicus.orgscispace.comdoi.org Studies are underway to quantify the SOA yields from the oxidation of this compound under various atmospheric conditions. nsf.govd-nb.info

Advanced environmental fate models are being developed to better incorporate the complex chemistry of compounds like this compound. nsf.gov These models aim to more accurately predict its atmospheric lifetime, transport, and deposition. The integration of data from chamber studies, field measurements, and computational chemistry will be essential for refining these models and improving our understanding of the environmental impact of this compound. nsf.govcopernicus.org

Elucidation of Specific Biological Roles and Mechanistic Interactions

While some biological roles of this compound and its derivatives are known, particularly in isoprenoid biosynthesis, there is much still to be discovered about its specific interactions within biological systems. wikipedia.orguniprot.org

A significant area of future research will be the detailed characterization of its interactions with enzymes and other biomolecules. nih.gov For instance, its precursor, (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284), is a key intermediate in the non-mevalonate (MEP) pathway for isoprenoid biosynthesis, a pathway found in many pathogenic bacteria and plants but not in humans, making the enzymes involved potential drug targets. wikipedia.orgnih.govebi.ac.uk Studies are likely to investigate the potential of this compound and its analogues to modulate the activity of enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate synthase. uniprot.orgebi.ac.uk

Furthermore, research is needed to explore the full spectrum of its biological activities. There are indications that derivatives of this compound may possess antimicrobial properties. Future studies will likely involve screening for a broader range of bioactivities and elucidating the mechanisms behind any observed effects. The potential toxicological properties of this compound will also be a critical area of investigation, particularly its interaction with cellular components like glutathione (B108866), as has been studied for similar α,β-unsaturated aldehydes. wiley.comresearchgate.netresearchgate.net

Integration of Multidisciplinary Approaches for Comprehensive Characterization and Application

A comprehensive understanding of this compound will require the integration of knowledge and techniques from various scientific disciplines. Future research will increasingly rely on multidisciplinary approaches that combine synthetic chemistry, analytical chemistry, atmospheric science, biology, and computational modeling.

For example, the synthesis of isotopically labeled this compound will enable more precise tracking of its fate in both environmental and biological systems. The development and application of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial for its detection and quantification in complex matrices, from atmospheric aerosols to biological tissues. nsf.gov

Computational studies will play a vital role in predicting the reactivity, properties, and biological interactions of this compound, guiding experimental work and helping to interpret results. By combining experimental data with computational models, researchers can build a more complete picture of the compound's behavior. This integrated approach will be essential for not only a fundamental understanding of this compound but also for the development of any potential applications, be it in the synthesis of valuable chemicals or as a probe for studying biological and environmental processes.

Q & A

Q. What are the recommended analytical methods for characterizing 4-Hydroxy-2-methylbut-2-enal in synthetic mixtures?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for purity assessment. Pair with NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on the α,β-unsaturated aldehyde moiety (δ ~9.5 ppm for aldehyde proton and δ ~160-180 ppm for carbonyl carbon in ¹³C NMR). Mass spectrometry (MS) in EI+ mode can verify molecular ion peaks (e.g., [M+H]+ at m/z 114.1). Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (degradation control). Monitor via HPLC over 30 days to track aldehyde oxidation or dimerization. Use FTIR to detect carbonyl stretching vibrations (1700–1750 cm⁻¹) and hydroxyl group changes. For light-sensitive studies, employ amber vials and compare with transparent controls. Document degradation products using LC-MS/MS .

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer : A common approach is the acid-catalyzed dehydration of 4-hydroxy-2-methylbut-2-enol , using sulfuric acid (5% v/v) at 80°C for 2 hours. Alternatively, oxidative cleavage of diols (e.g., 2-methyl-2,4-pentanediol) with periodic acid can yield the target compound. Purify via vacuum distillation (bp ~120–130°C at 10 mmHg) and confirm yield by GC-FID with internal standards (e.g., dodecane) .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction kinetics for this compound in nucleophilic additions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to differentiate between rate-determining steps (e.g., C=O polarization vs. proton transfer). Use stopped-flow spectroscopy to monitor rapid intermediates (e.g., enolate formation). Compare solvent effects (polar aprotic vs. protic) using Arrhenius plots to identify activation parameters. Reconcile discrepancies by standardizing reaction conditions (pH, temperature) and validating via DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies mitigate interference from this compound’s tautomeric forms in spectroscopic analyses?

- Methodological Answer : Employ low-temperature NMR (e.g., -40°C in CDCl₃) to slow tautomerization and resolve distinct peaks for keto-enol forms. For MS, use soft ionization techniques (e.g., ESI) to minimize fragmentation. Validate tautomer ratios via UV-Vis spectroscopy (λmax shifts between 260–280 nm) under controlled pH (buffered solutions). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How to design experiments to elucidate the role of this compound in Maillard reaction pathways?

- Methodological Answer : Use isotopic labeling (¹³C at the aldehyde group) to track incorporation into advanced glycation end-products (AGEs). Pair with LC-QTOF-MS to identify adducts (e.g., with lysine or arginine). Perform time-resolved FTIR to monitor intermediate Schiff base formation. Compare kinetic profiles with structurally analogous aldehydes (e.g., 4-hydroxypentenal) to isolate steric/electronic effects .

Data Contradiction Analysis

Q. Why do reported toxicity thresholds for this compound vary across studies?

- Methodological Answer : Variations often arise from differences in test systems (e.g., in vitro vs. in vivo) and exposure durations . Standardize assays using OECD guidelines (e.g., OECD 423 for acute oral toxicity). Control for purity (>98% by HPLC) and solvent artifacts (e.g., DMSO interactions). Re-evaluate conflicting data via meta-analysis with fixed/random-effects models, weighting studies by sample size and methodological rigor .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.